Enhanced Lipophilicity (LogP) for Improved Organic Solvent Solubility
4-Ethylbenzophenone demonstrates a significantly higher experimental LogP (3.48) and computed XLogP3 (4.1) compared to unsubstituted benzophenone (LogP 3.18) and 4-methylbenzophenone (LogP ~3.34-3.69) [1][2]. This increase in lipophilicity is directly attributable to the ethyl substituent, which enhances solubility in organic solvents and influences partitioning behavior in formulations [3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP: 3.48 (experimental), XLogP3: 4.1 (computed) |
| Comparator Or Baseline | Benzophenone: LogP 3.18; 4-Methylbenzophenone: LogP 3.34-3.69 |
| Quantified Difference | LogP increase of +0.30 to +0.92 units vs benzophenone; XLogP3 increase of +0.4 to +0.9 units vs 4-methylbenzophenone |
| Conditions | Octanol-water partition coefficient (LogP) from experimental and computational models |
Why This Matters
Higher lipophilicity improves compatibility with non-polar media and monomers in UV-curable formulations, which can directly influence the efficiency of photoinitiation and final coating properties.
- [1] QSARDB. (n.d.). Benzophenone LogP. Retrieved from https://www.qsardb.org View Source
- [2] BOC Sciences. (n.d.). 4-Methylbenzophenone. Retrieved from https://buildingblock.bocsci.com/4-Methylbenzophenone-134-84-9.html View Source
- [3] CAS Common Chemistry. (n.d.). 4-Ethylbenzophenone. CAS Registry Number 18220-90-1. Retrieved from http://commonchemistry.cas.org/detail?cas_rn=18220-90-1 View Source
